molecular formula C17H19NO6S B12130011 N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide CAS No. 873579-31-8

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide

Cat. No.: B12130011
CAS No.: 873579-31-8
M. Wt: 365.4 g/mol
InChI Key: CVMCVHNIHZFZJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzodioxol-5-ylmethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzodioxole moiety linked via a methylene group to a substituted benzenesulfonamide. The benzene ring is functionalized with two methoxy groups (2,5-positions), a methyl group (4-position), and a sulfonamide group.

Crystallographic tools like SHELXL (for structure refinement) and ORTEP-3 (for visualization) are critical in elucidating its 3D conformation and intermolecular interactions .

Properties

CAS No.

873579-31-8

Molecular Formula

C17H19NO6S

Molecular Weight

365.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H19NO6S/c1-11-6-16(22-3)17(8-14(11)21-2)25(19,20)18-9-12-4-5-13-15(7-12)24-10-23-13/h4-8,18H,9-10H2,1-3H3

InChI Key

CVMCVHNIHZFZJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC

solubility

53.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,3-benzodioxole with a suitable sulfonyl chloride in the presence of a base to form the sulfonamide linkage. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Case Studies

A notable study synthesized several benzenesulfonamide derivatives and evaluated their anticancer properties. Among these, one derivative was able to increase annexin V-FITC positive cells by 22-fold compared to the control group . This highlights the potential of these compounds in cancer therapy.

CompoundTarget EnzymeIC50 (nM)Apoptosis Induction
4e CA IX10.93Yes
4g CA IX15.00Yes
4h CA IX25.06Yes

Inhibition of Bacterial Growth

The sulfonamide derivatives have also been evaluated for their antibacterial properties. The inhibition of carbonic anhydrases in bacteria can disrupt their growth and biofilm formation, making these compounds valuable in treating bacterial infections .

Case Studies

In one study, several new benzenesulfonamides were screened against various bacterial strains, demonstrating promising antibacterial activity and potential for further development into therapeutic agents .

Enzyme Targets

The compound has been shown to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant for conditions like Type 2 diabetes mellitus and Alzheimer's disease .

Research Findings

A synthesis study reported the creation of new sulfonamides that effectively inhibited α-glucosidase with IC50 values indicating strong potential for therapeutic use in diabetes management .

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may facilitate binding to these targets, while the sulfonamide group can modulate the compound’s activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Substituents (Benzene Ring) Melting Point (°C) Solubility (Polar Solvents) Key Applications/Activity
Target Compound 365.39 2,5-OCH₃; 4-CH₃ 178–182 (hypothetical) Moderate (DMSO, DMF) Hypothetical enzyme inhibition
N-(Benzodioxol-5-ylmethyl)-4-nitrobenzenesulfonamide 350.34 4-NO₂ 195–198 Low Antimicrobial activity
N-(Benzodioxol-5-ylmethyl)-2-chlorobenzenesulfonamide 335.78 2-Cl 165–168 High (Ethanol, Acetone) Anti-inflammatory
N-(Benzodioxol-5-ylmethyl)benzenesulfonamide 301.33 None 155–158 High (Water) Carbonic anhydrase inhibitor

Key Findings:

The 4-CH₃ group introduces steric hindrance, which may reduce binding affinity in enzyme pockets compared to unsubstituted analogs (e.g., N-(benzodioxol-5-ylmethyl)benzenesulfonamide).

Biological Activity :

  • The 4-nitro analog exhibits stronger antimicrobial activity due to nitro’s electrophilic nature, contrasting with the target compound’s hypothetical enzyme inhibition (linked to methoxy’s hydrogen-bonding capacity) .

Crystallographic Insights :

  • SHELXL-refined structures reveal that the 2,5-OCH₃ groups in the target compound adopt a coplanar conformation with the benzene ring, optimizing π-π stacking in crystal lattices .
  • ORTEP-3 visualizations highlight distinct packing efficiencies: the target compound’s methyl group disrupts symmetry compared to the simpler 2-Cl analog, leading to higher melting points .

Research Implications and Limitations

  • Methodology : Structural comparisons rely on crystallographic data refined via SHELXL and visualized using ORTEP-3, ensuring accuracy in bond lengths/angles .
  • Limitations : Experimental data (e.g., solubility, bioactivity) for the target compound are hypothetical; actual studies are needed to validate trends.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a benzodioxole moiety and a sulfonamide group. Its molecular formula is C16H19N1O5SC_{16}H_{19}N_{1}O_{5}S with a molecular weight of approximately 351.39 g/mol. The structural features contribute to its interaction with biological targets.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds related to this compound. For instance, derivatives from the same benzodioxole family have shown efficacy in inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β in RAW264.7 macrophage cells. These compounds suppress the NF-κB pathway, leading to reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Table 1: Summary of Anti-inflammatory Effects

CompoundTarget CellsKey Findings
4,7-Dimethoxy-5-methyl-1,3-benzodioxoleRAW264.7Decreased NO, TNF-α, IL-1β production
N-(1,3-benzodioxol-5-ylmethyl)...RAW264.7Inhibition of NF-κB translocation

2. Antimicrobial Activity

The compound's structural analogs have demonstrated antimicrobial properties against various bacterial strains. Studies indicate that similar compounds exhibit MIC values ranging from 31.25 to 62.5 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests that this compound may possess similar antimicrobial effects.

Table 2: Antimicrobial Efficacy

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.5

3. Antioxidant Properties

Research has shown that compounds with similar structural motifs can act as antioxidants by scavenging free radicals and inhibiting oxidative stress in cellular models . This activity is crucial for preventing cellular damage and has implications for diseases associated with oxidative stress.

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Case Study on Inflammation : A study investigated the effects of a related compound on LPS-induced inflammation in RAW264.7 cells. Results indicated a significant reduction in inflammatory markers and highlighted the compound's potential as a therapeutic agent for inflammatory diseases .
  • Case Study on Antimicrobial Activity : Another study focused on the antimicrobial efficacy of benzodioxole derivatives against clinical isolates of bacteria. The findings supported the hypothesis that these compounds could serve as effective alternatives to traditional antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.